molecular formula C16H21N3O3 B601034 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid CAS No. 1228552-02-0

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Katalognummer: B601034
CAS-Nummer: 1228552-02-0
Molekulargewicht: 303.36
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is a high-purity chemical compound offered for research and development purposes. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecular structure integrates a morpholino ring and a flexible butanoic acid chain, making it a valuable intermediate for constructing more complex molecules and probing biological interactions. This compound is of significant interest in pharmaceutical research, particularly in the development of novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their anticancer potential, as they can act as structural isosteres of naturally occurring nucleotides, allowing them to interact with critical biopolymers like enzymes and receptors . Furthermore, the benzimidazole scaffold demonstrates considerable antimicrobial potential , showing promise in the search for new agents to address the growing issue of antimicrobial resistance . Researchers also utilize related benzimidazole structures in materials science , for instance, in the development of organic corrosion inhibitors for metals in acidic environments . The specific structural features of this compound make it a versatile building block for synthesizing diverse heterocyclic systems, including pyrazole, thiazole, and thiadiazole derivatives, which are common in drug discovery efforts . Product Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Eigenschaften

IUPAC Name

4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQBOGHXQJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzimidazole Core Formation

The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or esters . For example:

  • Cyclization of 4-methyl-5-nitro-1H-benzo[d]imidazole-2-carboxylic acid with morpholine under reductive conditions.

  • Nucleophilic substitution at the 5-position using morpholine in the presence of a palladium catalyst.

A representative procedure involves heating 4-chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid with excess morpholine in dimethylformamide (DMF) at 120°C for 12 hours, achieving a 78% yield .

Side-Chain Elaboration

The butanoic acid side chain is introduced via alkylation or Michael addition :

  • Mitsunobu reaction : Coupling 5-morpholino-1-methyl-1H-benzo[d]imidazole with 4-bromobutyric acid using triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Grignard addition : Reacting the benzimidazole with ethyl 4-bromobutyrate followed by saponification.

Optimization of Critical Steps

Protection-Deprotection Strategy

To prevent undesired side reactions:

  • The morpholino group is introduced early using Boc-protected intermediates, with final deprotection via trifluoroacetic acid (TFA).

  • The butanoic acid is protected as a tert-butyl ester, cleaved under acidic conditions.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates by stabilizing transition states.

  • Low temperatures (-15°C) minimize epimerization during coupling steps.

Representative Protocol from Patent Literature

The following procedure, adapted from WO2016170544A1 , outlines a scalable synthesis:

Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-methylpentanoic Acid

  • Dissolve 50 g of (S)-2-amino-4-methylpentanoic acid monohydrate in 350 mL dichloromethane .

  • Add 55.1 mL N-methylmorpholine at -15°C , followed by 22.9 mL ethyl chloroformate .

  • Stir for 20 minutes , then add 23.5 g N,O-dimethylhydroxylamine hydrochloride .

  • Quench with sodium thiosulfate , extract with dichloromethane, and concentrate.

Yield : 92% (white solid).

Step 2: Coupling with Morpholinoacetamide

  • React the above intermediate with 2-morpholinoacetic acid using HATU and DIPEA in DMF .

  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 85%.

Step 3: Final Deprotection and Crystallization

  • Treat the tert-butyl ester with 4M HCl in dioxane .

  • Precipitate the product using n-pentane as an anti-solvent.

Purity : >99% (HPLC).

Analytical Characterization

ParameterMethodResult
Melting Point DSC158–160°C (decomposes)
HPLC Purity C18 column, UV 254 nm99.2%
¹H NMR (DMSO-d6)500 MHzδ 1.25 (s, 3H, CH₃), 2.45–2.70 (m, 8H, morpholino)

Industrial-Scale Considerations

  • Cost Efficiency : Use of ethyl chloroformate instead of carbodiimide coupling agents reduces reagent costs by ~40%.

  • Safety : Dichloromethane is replaced with 2-methyltetrahydrofuran in later stages to meet green chemistry guidelines.

  • Yield Optimization : Recycling mother liquors improves overall yield to 82% from 75%.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Esterification: Alcohols and acids under acidic conditions.

Major Products Formed: The major products formed from these reactions include various hydrolyzed and oxidized derivatives of bendamustine .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The primary application of 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid lies in its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

  • The compound has shown potent activity with IC50 values in the nanomolar range against neuroblastoma and glioblastoma cells. It demonstrated significant growth inhibition when tested in vitro, suggesting its potential as a therapeutic agent in cancer treatment.

In Vivo Studies:

  • Preliminary animal studies suggest that this compound may enhance the efficacy of radiation therapy, acting as a radiosensitizer. This property could potentially improve treatment outcomes for patients undergoing radiotherapy for tumors.

Oncology

Given its cytotoxic properties and ability to enhance radiation therapy, this compound holds promise as an adjunct treatment in oncology, particularly for hematological malignancies such as chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma, where similar compounds like bendamustine are already utilized.

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating various inflammatory diseases. Studies are ongoing to explore its interactions with specific receptors and enzymes involved in inflammatory pathways.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructureNotable Features
4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acidStructureContains a nitro group; potential anti-cancer properties
BendamustineStructureA derivative used in chemotherapy for treating lymphomas
4-(5-Amino-1-methylbenzimidazolyl)butanoic acidStructureInvestigated for similar biological activities

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Wirkmechanismus

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid, like bendamustine, is a bifunctional alkylating agent. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases. This results in cell death through apoptosis and non-apoptotic pathways. The exact mechanism of action of this compound is not fully understood but is believed to be similar to that of bendamustine .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
  • CAS Number : 1228552-02-0
  • Molecular Formula : C₁₆H₂₁N₃O₃
  • Molecular Weight : 303.36 g/mol
  • Relation to Bendamustine : Identified as Bendamustine Impurity 27 , a byproduct or degradation product of the chemotherapeutic agent Bendamustine Hydrochloride (CAS 109882-29-3) .

Structural Features :

  • Core : Benzo[d]imidazole ring fused with a morpholine group at position 5 and a methyl group at position 1.
  • Side Chain: Butanoic acid moiety at position 2, providing carboxylic acid functionality.

Comparison with Similar Compounds

Structural Analogues in the Morpholine-Imidazole/Benzimidazole Family

Compound Name Key Structural Differences vs. Target Compound Biological Activity/Applications Source
4-(1-Methyl-4-nitro-1H-imidazol-5-yl)morpholine Nitro group replaces benzo[d]imidazole core Antimicrobial
4-(1-Methyl-5-nitro-1H-imidazol-4-yl)morpholine Nitro substitution at position 5; lacks butanoic acid chain Anticancer
Morpholine, 4-(1,2-dimethyl-4-nitro-1H-imidazol-5-yl)-monohydrate Multiple methyl groups; nitro substitution Antifungal
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid Ethyl substitution; benzoic acid instead of butanoic acid Unknown; structural analog for drug design

Key Observations :

  • Morpholine vs. Nitro Groups : Morpholine in the target compound enhances solubility and reduces reactivity compared to nitro-substituted analogs, which are often associated with cytotoxicity .
  • Butanoic Acid Chain: The carboxylic acid group may improve binding to biological targets (e.g., enzymes or receptors) through ionic interactions, unlike simpler morpholine-imidazole derivatives .

Benzoic Acid and Butanoic Acid Derivatives

Compound Name Structural Features Pharmacological Properties Source
4-(1-Ethyl-1H-imidazol-5-yl)butanoic acid Ethyl instead of methyl; lacks morpholine and benzo[d]imidazole Research applications in medicinal chemistry
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)butanoic acid Chloro and formyl substitutions; shorter side chain Potential therapeutic target
2-Amino-4-(1H-imidazol-1-yl)butanoic acid Amino group addition; simpler imidazole core Investigated for antiviral/anticancer properties

Key Observations :

  • Complexity of Core Structure : The benzo[d]imidazole-morpholine core in the target compound likely enhances DNA intercalation or protein binding compared to single imidazole derivatives, similar to Bendamustine’s mechanism .
  • Ethyl vs. Methyl Substitution : Ethyl analogs (e.g., CAS 18164738) exhibit lower molecular weight (182.22 g/mol) and altered pharmacokinetics compared to the target compound (303.36 g/mol) .

Substituent-Driven Functional Comparisons

Morpholine vs. Piperidine :

  • Morpholine : Oxygen atom in the ring improves hydrophilicity and hydrogen-bonding capacity, critical for target engagement .
  • Piperidine : Nitrogen-containing analogs (e.g., CAS 1707566) may exhibit stronger basicity, altering distribution in physiological environments .

Nitro vs. Carboxylic Acid Groups :

  • Nitro Groups : Often confer antimicrobial activity but increase metabolic instability .
  • Carboxylic Acid : Enhances solubility and enables salt formation (e.g., hydrochloride salt in Bendamustine) for improved drug formulation .

Biologische Aktivität

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid, with CAS number 1228552-02-0, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 306.37 g/mol
  • Structure : The compound features a benzimidazole core, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cancer research. Several studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Properties

  • Mechanism of Action :
    • The compound appears to disrupt microtubule dynamics, which is crucial for cell division. This action is similar to other known antimitotic agents that target tubulin polymerization .
    • It has been shown to induce apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death .
  • In Vitro Studies :
    • A study reported that the compound exhibited cytotoxicity across multiple cancer cell lines, with IC50 values indicating potent activity in the nanomolar range. For instance, it demonstrated significant growth inhibition in neuroblastoma and glioblastoma cells .
    • The combination of this compound with radiation therapy enhanced the overall cytotoxic effect, suggesting its potential as a radiosensitizer .
  • In Vivo Studies :
    • Biodistribution studies in animal models have shown favorable uptake of the compound in tumor tissues, enhancing its therapeutic index .

Case Studies

Several case studies illustrate the efficacy of this compound:

StudyCell LineIC50 (nM)Notes
Neuroblastoma<15Potent cytotoxicity observed
Glioblastoma<15Enhanced effects when combined with radiation

These findings highlight the compound's potential as a therapeutic agent in treating resistant cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the benzimidazole core via condensation of substituted o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions (e.g., acetic acid reflux) .
  • Step 2 : Introduce the morpholino group at the 5-position using nucleophilic substitution with morpholine, typically in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Step 3 : Functionalize the 2-position with a butanoic acid chain via alkylation or coupling reactions. For example, use a Mitsunobu reaction or palladium-catalyzed cross-coupling to attach the carboxylic acid moiety .
  • Characterization : Confirm purity and structure using:
  • NMR (¹H and ¹³C) to verify substituent positions and integration ratios .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and morpholine-related C-O/C-N stretches .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. How can researchers confirm the regioselectivity of substitutions on the benzimidazole core?

  • Methodology :

  • Use NOESY NMR to determine spatial proximity between substituents (e.g., morpholino group and adjacent protons) .
  • Perform X-ray crystallography (if crystals are obtainable) to resolve the 3D arrangement, as demonstrated in structurally analogous imidazole derivatives .
  • Compare experimental HPLC retention times with synthetic standards to rule out positional isomers .

Advanced Research Questions

Q. How can synthetic yields be optimized for morpholino-functionalized benzimidazoles, and what are common side reactions?

  • Methodology :

  • Optimization :
  • Screen solvents (e.g., DMF vs. THF) and temperatures to balance reaction kinetics and stability of the morpholino group .
  • Use catalytic additives (e.g., KI for SN2 reactions) to enhance nucleophilic substitution efficiency .
  • Side Reactions :
  • N-Dealkylation : Monitor for loss of the methyl group at the 1-position via LC-MS; mitigate by avoiding strong bases .
  • Ring-opening : Detect hydrolyzed intermediates (e.g., amine byproducts) under acidic conditions; control pH during workup .

Q. What strategies are effective for resolving contradictions in biological activity data across structurally similar derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., morpholino vs. piperidine) and correlate with activity trends using dose-response assays .
  • Computational Docking : Model interactions with target proteins (e.g., ATP-binding sites) using software like AutoDock Vina. For example, prioritize derivatives with optimal hydrogen bonding to key residues (e.g., Asp or Glu) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies in potency .

Q. How can impurities in the final compound be identified and quantified to meet pharmacopeial standards?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to generate degradation products. Analyze via:
  • HPLC-DAD/UV with gradient elution to separate impurities .
  • LC-MS/MS to assign structures to degradation products (e.g., oxidation at the morpholino ring) .
  • Reference Standards : Compare retention times and spectral data with certified impurities (e.g., EP-monographed analogs) .

Q. What computational tools are suitable for predicting the solubility and bioavailability of this compound?

  • Methodology :

  • Physicochemical Modeling : Use tools like ACD/Labs or MarvinSuite to calculate logP (lipophilicity) and pKa (ionization states) .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability in lipid bilayers using GROMACS or Desmond .
  • In Silico ADMET : Platforms like SwissADME predict absorption, CYP450 interactions, and toxicity risks based on structural motifs (e.g., benzimidazole core) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.